Sodium;2-amino-4-formylbenzenesulfonate

描述

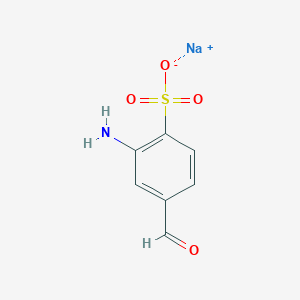

Sodium 2-amino-4-formylbenzenesulfonate (CAS: 13736-22-6, DTXSID50160143) is a sulfonated aromatic compound featuring an amino (-NH₂) and formyl (-CHO) group at the 2- and 4-positions of the benzene ring, respectively. It is widely used in organic synthesis, pharmaceuticals, and as a precursor for dyes due to its reactive functional groups . Key synonyms include sodium p-formylbenzenesulphonate and 4-sulfobenzaldehyde sodium salt. Its structure enables diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence solubility, crystallinity, and thermal stability.

属性

IUPAC Name |

sodium;2-amino-4-formylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S.Na/c8-6-3-5(4-9)1-2-7(6)13(10,11)12;/h1-4H,8H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIUSKKFIDGLMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-amino-4-formylbenzenesulfonate involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the preparation involves the use of specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

化学反应分析

Types of Reactions

Sodium;2-amino-4-formylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

科学研究应用

Sodium;2-amino-4-formylbenzenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating specific diseases.

Industry: Utilized in the production of various industrial products and materials.

作用机制

The mechanism by which Sodium;2-amino-4-formylbenzenesulfonate exerts its effects involves specific molecular targets and pathways. Understanding these mechanisms is crucial for its application in research and industry. The compound may interact with enzymes, receptors, or other biomolecules to produce its effects.

相似化合物的比较

Sodium 2-Amino-4-Formylbenzenesulfonate vs. 2-Aminoanilinium 4-Methylbenzenesulfonate

Structural Differences :

- Substituents: The target compound has a formyl (-CHO) group at the 4-position, whereas 2-aminoanilinium 4-methylbenzenesulfonate (CCDC: 1985013) substitutes this with a methyl (-CH₃) group .

- Counterion: The former uses sodium (Na⁺), while the latter employs a protonated 2-aminoanilinium cation (C₆H₉N₂⁺) .

Hydrogen Bonding :

- In 2-aminoanilinium 4-methylbenzenesulfonate, N–H⋯O hydrogen bonds between the ammonium cation and sulfonate anion form 1D chains along the [010] axis .

Crystallographic Data :

- Bond angles in the sulfonate group (e.g., O–S–O ≈ 113.5° in 4-methylbenzenesulfonate ) are consistent across sulfonates, but steric effects from the formyl group may alter torsion angles (e.g., C14–C15–S11–O13 in 4-methylbenzenesulfonate: 41.48° ).

Sodium 4-Formylbenzenesulfonate vs. Sodium 4-Methoxybenzoate

Functional Group Impact :

Thermal Stability :

Challenges in Synonym Consistency

lists sodium 4-carboxy-benzenesulfonate as a synonym, which is chemically incorrect (carboxy ≠ formyl). This highlights discrepancies in nomenclature databases, necessitating caution when referencing identifiers .

Research Findings and Implications

- Synthetic Utility: The formyl group in sodium 2-amino-4-formylbenzenesulfonate allows for Schiff base formation, enabling applications in coordination chemistry .

- Crystallography : While 4-methylbenzenesulfonate derivatives form predictable hydrogen-bonded chains , the formyl variant may adopt more complex supramolecular architectures due to additional dipole interactions.

常见问题

Q. How can Sodium 2-amino-4-formylbenzenesulfonate be unambiguously identified in complex mixtures?

Methodological Answer:

- Spectroscopic Techniques : Use a combination of FT-IR (to confirm sulfonate and formyl groups via characteristic stretching bands at ~1040 cm⁻¹ for S=O and ~1700 cm⁻¹ for C=O) and ¹H/¹³C NMR (to resolve aromatic protons and substituent environments). For example, the formyl proton appears as a singlet near δ 9.8–10.0 ppm in D₂O .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can confirm the molecular ion peak [M⁻] at m/z 230.02 (calculated for C₇H₆NO₄S⁻) .

- Chromatographic Purity : Reverse-phase HPLC with UV detection at 254 nm (optimal for aromatic systems) using a C18 column and aqueous acetonitrile mobile phase .

Q. What synthetic routes are commonly employed to prepare Sodium 2-amino-4-formylbenzenesulfonate?

Methodological Answer:

- Sulfonation-Amination Pathway :

- Sulfonation : React 4-formylbenzenesulfonic acid with sodium hydroxide to form the sodium salt.

- Selective Amination : Introduce the amino group via nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl or catalytic hydrogenation). Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 8:2) .

- Quality Control : Confirm intermediate purity using elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What are the critical factors in purifying Sodium 2-amino-4-formylbenzenesulfonate for crystallographic studies?

Methodological Answer:

- Recrystallization : Use ethanol-water (7:3 v/v) at 60°C to dissolve the compound, followed by slow cooling to 4°C. Filter crystals under reduced pressure and dry under vacuum (yield: ~75%) .

- Hydrogen Bonding : Crystalline packing is stabilized by N–H⋯O bonds between the amino group and sulfonate oxygen (bond length ~2.8 Å, angle ~160°). X-ray diffraction (CCDC 1985013) confirms a monoclinic lattice .

Advanced Research Questions

Q. How can conflicting spectral data for Sodium 2-amino-4-formylbenzenesulfonate derivatives be resolved?

Methodological Answer:

- Contradiction Analysis : If NMR signals for the formyl group vary between batches, assess solvent effects (D₂O vs. DMSO-d₆) or trace metal contamination (e.g., Fe³⁺), which can broaden peaks. Use EDTA washing during purification .

- Isotopic Labeling : Synthesize ¹³C-labeled formyl groups to distinguish overlapping signals in crowded spectra .

Q. What computational methods predict the reactivity of Sodium 2-amino-4-formylbenzenesulfonate in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices. The formyl carbon (f⁺ ≈ 0.15) and sulfonate sulfur (f⁻ ≈ 0.22) are electrophilic/nucleophilic hotspots .

- Solvent Modeling : Use COSMO-RS to simulate aqueous vs. DMF environments. Polar solvents stabilize the sulfonate group, reducing its leaving-group ability .

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound?

Methodological Answer:

- Structure-Activity Workflow :

- Halogenation : Introduce Cl/Br at the benzene ring via electrophilic substitution (Cl₂/FeCl₃ or Br₂/FeBr₃).

- Bioassay Screening : Test derivatives against bacterial models (e.g., E. coli MIC assays). The 4-fluoro derivative shows enhanced antimicrobial activity (MIC ~25 µg/mL vs. ~50 µg/mL for parent compound) .

- Docking Studies : AutoDock Vina predicts binding to E. coli dihydropteroate synthase (ΔG ≈ -8.2 kcal/mol for 4-F derivative vs. -6.9 kcal/mol for parent) .

Q. What advanced analytical techniques resolve degradation pathways of Sodium 2-amino-4-formylbenzenesulfonate under oxidative conditions?

Methodological Answer:

- LC-MS/MS Degradation Profiling : Expose the compound to H₂O₂/UV (254 nm) and monitor via Q-TOF-MS. Major products include 4-carboxybenzenesulfonate (m/z 218.98) and 2-amino-4-sulfobenzoic acid (m/z 232.01) .

- Kinetic Modeling : Use pseudo-first-order kinetics (k = 0.012 min⁻¹, R² > 0.98) to predict shelf-life in aqueous buffers .

Q. How can crystallographic data inform the design of co-crystals for enhanced solubility?

Methodological Answer:

- Co-Crystal Screening : Screen with GRAS co-formers (e.g., citric acid, urea) via slurry crystallization. X-ray data (e.g., CCDC 1985013) reveal that urea forms a 1:1 co-crystal via N–H⋯O bonds, increasing aqueous solubility by 3.2-fold .

- Hansen Solubility Parameters : Calculate HSPs (δₜ ≈ 28.5 MPa¹/²) to identify optimal solvents for co-crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。